molecular formula C18H20O B14739851 1,2-Diphenylhexan-1-one CAS No. 2371-23-5

1,2-Diphenylhexan-1-one

Cat. No.: B14739851
CAS No.: 2371-23-5
M. Wt: 252.3 g/mol
InChI Key: IFTUXNDEFNYPFG-UHFFFAOYSA-N
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Description

1,2-Diphenylhexan-1-one is an organic compound characterized by a hexane backbone with two phenyl groups attached to the first and second carbon atoms, and a ketone functional group at the first carbon.

Properties

CAS No.

2371-23-5

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

1,2-diphenylhexan-1-one

InChI

InChI=1S/C18H20O/c1-2-3-14-17(15-10-6-4-7-11-15)18(19)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3

InChI Key

IFTUXNDEFNYPFG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diphenylhexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Diphenylhexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Diphenylhexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the manufacture of fragrances, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,2-Diphenylhexan-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .

Comparison with Similar Compounds

Structural Analogues
Compound Name Structure Key Features
1,2-Diphenylhexan-1-one Phenyl groups at C1 and C2; ketone at C1 Hybrid aliphatic-aromatic structure; potential for π-π stacking interactions.
Benzophenone (Diphenylketone) Two phenyl groups attached to a carbonyl Simpler structure (C₁₃H₁₀O); widely used in UV protection and polymer chemistry.
1-Phenylhexan-1-one Single phenyl group at C1; ketone at C1 Lacks the second phenyl group, reducing steric hindrance and aromatic interactions.

Key Differences :

  • Electronic Effects: The extended aliphatic chain in this compound may enhance flexibility and alter dipole interactions compared to rigid benzophenone.
Physicochemical Properties
Property This compound (Hypothetical) Benzophenone 1-Phenylhexan-1-one (Measured)
Molecular Weight (g/mol) 252.35 182.22 162.23
Melting Point (°C) ~80–90 (estimated) 48.5 -20 (liquid at room temp)
Boiling Point (°C) ~300–320 (estimated) 305 245
Solubility in Water Insoluble Slightly soluble (0.1 g/L) Insoluble

Notes:

  • The extended hexane chain in this compound likely reduces polarity compared to benzophenone, decreasing water solubility.
  • Benzophenone’s lower molecular weight and simpler structure contribute to its higher melting point variability .

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